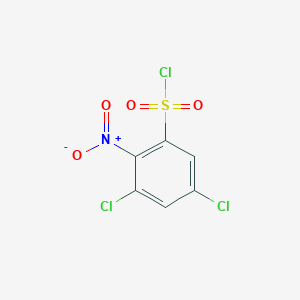
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
描述
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, also known as DFPNB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biochemistry.
作用机制
The exact mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is still not fully understood. However, it has been proposed that 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
生化和生理效应
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide production, the suppression of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways.
实验室实验的优点和局限性
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde offers several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, one of the main limitations of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another possible direction is to explore the use of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde as a tool for studying various signaling pathways and biochemical processes in cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde and to optimize its pharmacological properties.
Conclusion:
In conclusion, 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a chemical compound that has shown promising applications in medicinal chemistry and biochemistry. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potential drug candidate for the treatment of various diseases. While there are still many unanswered questions regarding the mechanism of action and pharmacological properties of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, further research in this area has the potential to lead to the development of new and effective therapies for a range of diseases.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)10(5-9)15(17)18/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTOKYXZOXERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















